2-Amino-4-methoxy-N-((1-phenethyl-2-pyrrolidinyl)methyl)-5-pyrrolidinecarboxamide
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Overview
Description
2-Amino-4-methoxy-N-((1-phenethyl-2-pyrrolidinyl)methyl)-5-pyrrolidinecarboxamide is a complex organic compound with a unique structure that includes both pyrrolidine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methoxy-N-((1-phenethyl-2-pyrrolidinyl)methyl)-5-pyrrolidinecarboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.
Introduction of the methoxy group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the phenethyl group: This can be done through nucleophilic substitution reactions.
Formation of the pyrimidine ring: This step involves cyclization reactions using appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methoxy-N-((1-phenethyl-2-pyrrolidinyl)methyl)-5-pyrrolidinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of corresponding oxides or ketones.
Reduction: This can result in the formation of amines or alcohols.
Substitution: This can involve the replacement of functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., halides, alkyl groups). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Amino-4-methoxy-N-((1-phenethyl-2-pyrrolidinyl)methyl)-5-pyrrolidinecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Amino-4-methoxy-N-((1-phenethyl-2-pyrrolidinyl)methyl)-5-pyrrolidinecarboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and modulating cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and pyrimidine derivatives, such as:
- 2-Amino-4-methoxy-5-pyrimidinecarboxamide
- N-((1-Phenethyl-2-pyrrolidinyl)methyl)-5-pyrrolidinecarboxamide
Uniqueness
What sets 2-Amino-4-methoxy-N-((1-phenethyl-2-pyrrolidinyl)methyl)-5-pyrrolidinecarboxamide apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
84332-15-0 |
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Molecular Formula |
C19H25N5O2 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-amino-4-methoxy-N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H25N5O2/c1-26-18-16(13-22-19(20)23-18)17(25)21-12-15-8-5-10-24(15)11-9-14-6-3-2-4-7-14/h2-4,6-7,13,15H,5,8-12H2,1H3,(H,21,25)(H2,20,22,23) |
InChI Key |
AHLMSLSPMKTZRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1C(=O)NCC2CCCN2CCC3=CC=CC=C3)N |
Origin of Product |
United States |
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